![molecular formula C8H8ClFS B3053337 1-[(2-Chloroethyl)thio]-4-fluorobenzene CAS No. 5323-03-5](/img/structure/B3053337.png)
1-[(2-Chloroethyl)thio]-4-fluorobenzene
Overview
Description
“1-[(2-Chloroethyl)thio]-4-fluorobenzene” is a specialty product for proteomics research . It has a molecular formula of C8H8ClFS and a molecular weight of 190.666 .
Molecular Structure Analysis
The molecular structure of “1-[(2-Chloroethyl)thio]-4-fluorobenzene” consists of a benzene ring substituted with a fluorine atom and a 2-chloroethylthio group . The exact 3D structure would require more specific data or computational chemistry methods to determine.Scientific Research Applications
Spectroscopic Analysis
1-[(2-Chloroethyl)thio]-4-fluorobenzene, similar to its chemical analogs, has been subject to spectroscopic analysis to understand its molecular structure and properties. Studies like those conducted by Seth-Paul and Shino (1975) on the infrared (IR) and Raman spectra of related compounds provide insights into the molecular symmetry and vibrational characteristics of such molecules (Seth-Paul & Shino, 1975).
Organometallic Chemistry
Fluorobenzenes, including compounds similar to 1-[(2-Chloroethyl)thio]-4-fluorobenzene, are increasingly recognized for their role in organometallic chemistry and catalysis, as Pike, Crimmin, and Chaplin (2017) report. Their unique electronic properties due to fluorine substituents make them suitable for various chemical reactions and applications in organic synthesis (Pike, Crimmin, & Chaplin, 2017).
Molecular Spectroscopy
The molecular spectroscopy of fluorobenzene derivatives, including quadrupole coupling constants and dipole moments, provides valuable information for understanding the electronic environment and behavior of these molecules. Studies like those by Onda et al. (1994) highlight the importance of these measurements in molecular physics (Onda et al., 1994).
Chemical Reactivity and Synthesis
Research by Goryunov et al. (2010) demonstrates the chemical reactivity of fluorobenzenes in nucleophilic substitution reactions, providing insights into the synthesis and applications of such compounds in organic chemistry (Goryunov et al., 2010).
Crystal Structure Analysis
The crystal structure analysis of fluorobenzenes, as reported by Thalladi et al. (1998), explores the intermolecular interactions in these compounds. Such studies are crucial for understanding the solid-state properties and potential applications of these materials (Thalladi et al., 1998).
Electrochemical Applications
Studies on the electrochemical properties of fluorobenzene derivatives, like those by Horio et al. (1996), are important for understanding their behavior in electrochemical processes, which can be crucial for applications in materials science and electrochemistry (Horio et al., 1996).
properties
IUPAC Name |
1-(2-chloroethylsulfanyl)-4-fluorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFS/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPJPTJNQRLTJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406976 | |
Record name | 1-[(2-Chloroethyl)sulfanyl]-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloroethyl)thio]-4-fluorobenzene | |
CAS RN |
5323-03-5 | |
Record name | 1-[(2-Chloroethyl)sulfanyl]-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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